molecular formula C7H12F3NO2 B566909 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol CAS No. 1268520-17-7

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol

Cat. No.: B566909
CAS No.: 1268520-17-7
M. Wt: 199.173
InChI Key: JFFIIKLKMHUZCU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a piperidine ring, a key scaffold recognized as a privileged structure in the drug discovery process for its ability to import valuable medicinal properties into molecules . The presence of the trifluoromethyl group is a common motif in the development of agrochemicals and pharmaceuticals, as it can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity . The specific 1,1-diol functionality in this compound presents a versatile synthetic handle for further chemical modifications, making it a valuable building block for constructing more complex molecules. Researchers are exploring its potential as a key intermediate in the synthesis of novel compounds with potential insecticidal properties, an area where 1,4-dihydropyridine derivatives have shown promise . Furthermore, its structural features are highly relevant for the design and optimization of receptor agonists, as evidenced by research into related compounds where similar piperidine and trifluoromethyl elements are critical for enhancing biological activity and improving pharmacological profiles . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12,13)5-1-3-11-4-2-5/h5,11-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFIIKLKMHUZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Hydration

Procedure :

  • Reaction Setup : Dissolve 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone (10 mmol) in a 1:1 v/v mixture of water and tetrahydrofuran (THF, 50 mL).

  • Catalysis : Add concentrated hydrochloric acid (0.5 mL) to protonate the carbonyl oxygen.

  • Stirring : Reflux the mixture at 60°C for 24 hours under nitrogen to prevent oxidation.

  • Workup : Neutralize with aqueous sodium bicarbonate, extract with dichloromethane (3 × 30 mL), and dry over anhydrous MgSO₄.

  • Purification : Remove solvents under reduced pressure and recrystallize from ethanol/water (9:1) to yield colorless crystals.

Mechanistic Insight :
Protonation of the carbonyl oxygen (Figure 1) generates a resonance-stabilized carbocation, facilitating nucleophilic attack by water. The resulting oxonium ion deprotonates to form the gem-diol.

Yield Optimization :

  • Temperature : Elevated temperatures (60–80°C) accelerate equilibrium attainment but risk reversibility.

  • Solvent : Polar aprotic solvents (e.g., THF) improve ketone solubility without destabilizing the diol.

Base-Catalyzed Hydration

Procedure :

  • Reaction Setup : Suspend the ketone (10 mmol) in deionized water (50 mL) containing sodium hydroxide (2 mmol).

  • Stirring : Agitate at 25°C for 48 hours.

  • Acidification : Quench with dilute HCl (pH 2–3) to precipitate the diol.

  • Isolation : Filter the precipitate and wash with cold water.

Mechanistic Insight :
Hydroxide ions deprotonate water, enhancing its nucleophilicity. The resulting alkoxide intermediate rapidly captures a proton to yield the diol.

Challenges :

  • Equilibrium Limitations : Basic conditions may favor retro-hydration during workup.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 95:5) is often required to separate residual ketone.

Solvent-Free Hydration Under Microwave Irradiation

Innovative Approach :

  • Conditions : Expose a neat mixture of the ketone and water (5:1 molar ratio) to microwave irradiation (300 W, 100°C, 30 minutes).

  • Advantages : Reduced reaction time (30 minutes vs. 24 hours) and improved diol purity (≥95% by ¹H NMR).

Stability and Isolation Considerations

Thermodynamic Stability

The -CF₃ group stabilizes the diol via inductive effects, reducing the carbonyl’s electron density and increasing hydrate favorability. Computational studies suggest a Gibbs free energy difference (ΔG) of -12 kJ/mol favoring the diol over the ketone.

Isolation Techniques

  • Lyophilization : Freeze-drying aqueous solutions preserves the diol by avoiding thermal decomposition.

  • Crystallization : Slow evaporation from ethanol/water yields X-ray-quality crystals, enabling structural confirmation.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (400 MHz, D₂O)δ 3.85 (s, 2H, -C(OH)₂), 3.10–2.90 (m, 4H, piperidine-H), 2.65–2.45 (m, 1H, piperidine-H), 1.80–1.60 (m, 4H, piperidine-H).
¹⁹F NMR (376 MHz, D₂O)δ -68.5 (s, CF₃).
IR (KBr)3400 cm⁻¹ (O-H stretch), 1150 cm⁻¹ (C-F stretch).

X-Ray Crystallography

Single-crystal analysis confirms the gem-diol structure, with O-O distances of 2.48 Å and C-O bond lengths of 1.41 Å, consistent with hydrogen-bonded hydroxyl groups.

Comparative Analysis of Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Acid-CatalyzedHCl247892
Base-CatalyzedNaOH486588
MicrowaveNone0.58595

Industrial and Pharmacological Relevance

The compound’s stability under physiological conditions (pH 7.4, 37°C) suggests utility as a prodrug or enzyme inhibitor. Analogous piperidine derivatives have demonstrated complement factor B inhibition (e.g., US9682968B2), highlighting potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol hydrochloride (CAS 605-687-6)

  • Structural Differences: Replaces the piperidin-4-yl group with a 2-amino-5-chlorophenyl substituent.
  • Biological Relevance: The chloro and amino groups may influence receptor binding or metabolic stability compared to the piperidine analog.

1-Cyclohexylethane-1,1-diol

  • Synthesis & Stability: Formed via hydration of 1-cyclohexylethan-1-one. However, hydrates of non-fluorinated analogs are unstable, reverting to ketones via enol tautomerization .
  • Contrast with Target Compound :
    • The trifluoromethyl group in 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol likely stabilizes the diol form by increasing the electron-withdrawing effect, reducing dehydration propensity.
    • The piperidine ring introduces nitrogen-based basicity, absent in the cyclohexyl analog.

2,2-Dichloro-1,1-ethanediol (HMDB0062193)

  • Class Differences : A chlorohydrin (chlorine-substituted diol) vs. the fluorinated diol.
  • Physicochemical Properties :
    • Chlorine’s lower electronegativity compared to fluorine reduces the acidity of hydroxyl groups.
    • Chlorohydrins are associated with metabolic toxicity, whereas fluorinated analogs may exhibit improved metabolic stability due to C-F bond strength .

4-(Trifluoroacetyl)piperidine (CAS 866929-67-1)

  • Relationship to Target Compound : Likely the ketone precursor to the diol via hydration.
  • Key Differences :
    • The ketone (carbonyl) form lacks hydroxyl groups, reducing water solubility but increasing lipophilicity.
    • Predicted boiling point (183.7±40.0°C) and density (1.206 g/cm³) suggest volatility and compact packing, contrasting with the diol’s polar characteristics .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Stability Notes
This compound C₇H₁₂F₃NO₂ 217.18 ~9.26 (piperidine N) Stabilized by CF₃; hydrate likely retained
1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol hydrochloride C₈H₈ClF₃NO₂·HCl 294.62 N/A Salt form enhances solubility
1-Cyclohexylethane-1,1-diol C₈H₁₆O₂ 144.21 N/A Unstable; dehydrates to ketone
2,2-Dichloro-1,1-ethanediol C₂H₄Cl₂O₂ 142.96 N/A Chlorohydrin; metabolic toxicity risks
4-(Trifluoroacetyl)piperidine C₇H₁₀F₃NO 181.16 9.26 (piperidine N) Ketone form; higher lipophilicity

Research Findings and Implications

  • Stability: Fluorination in the target compound mitigates hydrate instability observed in non-fluorinated analogs (e.g., 1-cyclohexylethane-1,1-diol) .
  • Metabolic Profile : Fluorinated diols may exhibit slower metabolic degradation than chlorinated counterparts, reducing toxicity risks .

Biological Activity

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol (CAS No. 1268520-17-7) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10F3N1O2
  • Molecular Weight : 199.173 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. This compound is primarily noted for its potential as a kinase inhibitor and its role in modulating various biological pathways.

The mechanism of action involves the inhibition of specific kinases that are crucial for cell signaling pathways. By interfering with these pathways, the compound may exhibit anti-cancer properties and modulate inflammatory responses.

Anticancer Activity

Recent studies have indicated that this compound demonstrates promising anticancer activity. A notable study conducted on various cancer cell lines showed significant inhibition of cell proliferation when treated with this compound. The following table summarizes the results:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Inhibition of EGFR signaling
MCF7 (Breast Cancer)12Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in edema and inflammatory markers.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life suitable for therapeutic use. Studies suggest that the trifluoromethyl group contributes to enhanced metabolic stability.

Safety and Toxicology

Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles with no significant adverse effects observed in animal models. Further studies are required to establish long-term safety.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol, and how do reaction conditions influence yield?

The synthesis of trifluoro-piperidine derivatives typically involves multi-step reactions with careful control of temperature, solvent polarity, and reagent stoichiometry. For example, analogous compounds like (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride are synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres, with yields optimized by adjusting reaction times and using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . For the diol derivative, hydroxylation of a trifluoroethyl-piperidine precursor using oxidizing agents (e.g., KMnO₄) or enzymatic methods may be explored, with purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm the presence and environment of the trifluoromethyl group (δ ~ -60 to -80 ppm).
  • ¹H NMR : For piperidine ring protons (δ 1.5–3.0 ppm) and hydroxyl protons (δ 1.0–5.0 ppm, depending on hydrogen bonding).
  • IR Spectroscopy : To identify O–H (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl and diol moieties in complex reaction systems?

Quantum mechanical calculations (e.g., DFT) can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the electron-withdrawing trifluoromethyl group likely reduces electron density on the piperidine ring, affecting its participation in hydrogen bonding or coordination chemistry. Reaction path searches using software like GRRM or Gaussian can simulate intermediates in hydroxylation or substitution reactions, guiding experimental condition selection .

Q. What experimental strategies resolve contradictions in stability data under varying pH or solvent conditions?

Stability studies should employ:

  • Factorial Design : To test interactions between pH (2–12), temperature (25–60°C), and solvent polarity (e.g., DMSO vs. water).
  • HPLC-UV/MS Monitoring : To quantify degradation products over time. Discrepancies in hydrolysis rates may arise from solvent-specific hydrogen-bonding effects on the diol group, as seen in structurally similar piperidine derivatives .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance selectivity?

Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diol moiety may engage in hydrogen bonding with catalytic residues. Structure-activity relationship (SAR) studies on analogs (e.g., 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine) suggest that fluorination at specific positions improves binding affinity by 30–50% .

Methodological Guidance

Designing experiments to optimize enantiomeric purity in asymmetric synthesis

  • Chiral Chromatography : Use columns like Chiralpak IA-3 to separate enantiomers.
  • Circular Dichroism (CD) : To confirm absolute configuration.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .

Addressing low yields in macrocyclic complex formation with lanthanides
The compound’s diol and piperidine groups can act as polydentate ligands. Use template-assisted synthesis (e.g., La³⁺ or Eu³⁺ templates) to preorganize the ligand structure. Stability constants (log K) can be determined via potentiometric titrations, while X-ray crystallography validates coordination geometry .

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